molecular formula C27H30N4O4S B2926108 7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-64-3

7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2926108
CAS RN: 688055-64-3
M. Wt: 506.62
InChI Key: UYEQRVQOSNKORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C27H30N4O4S and its molecular weight is 506.62. The purity is usually 95%.
BenchChem offers high-quality 7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, closely related to the chemical structure , have been synthesized and characterized for their potential anticancer activity. These compounds have shown remarkable activity against certain cancer cell lines, highlighting their importance in developing new antitumor agents. The synthesis methods and optimization, alongside the anticancer activity of these compounds, provide a foundation for further exploration in cancer therapy (Noolvi & Patel, 2013).

Antimicrobial Activity

Some novel quinazoline derivatives have exhibited significant antimicrobial activities, including antibacterial and antifungal effects. These compounds have been tested against various pathogenic bacteria and fungi, showing promising results that could lead to new treatments for infectious diseases (Alagarsamy et al., 2006).

Pharmacological Investigations

The pharmacological properties of quinazoline derivatives have been extensively investigated, revealing their potential as H1-antihistaminic agents. These studies indicate that the quinazoline framework can be utilized to develop new classes of H1-antihistamines with significant protective effects against histamine-induced bronchospasm in guinea pigs, presenting an avenue for the creation of new therapeutic agents (Alagarsamy et al., 2005).

Antibacterial Agents for Agriculture

Quinazolinylpiperidinyl moiety containing triazole derivatives have shown good to excellent antibacterial activities against rice bacterial pathogen Xanthomonas oryzae pv. oryzae. These findings suggest their potential as new agricultural bactericides, offering a promising strategy for managing bacterial diseases in crops (Yang & Bao, 2017).

Antitumor and Enzyme Inhibition

Recent studies on quinazoline derivatives have also explored their structure through crystallography, DFT analysis, molecular docking, and antitumor activity evaluation. These compounds have shown favorable interactions with proteins and enzymes, such as SHP2, and exhibited significant antitumor activities, suggesting their potential for therapeutic application in cancer treatment (Zhou et al., 2021).

properties

IUPAC Name

7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4S/c32-25(30-12-8-20(9-13-30)29-10-2-1-3-11-29)19-6-4-18(5-7-19)16-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h4-7,14-15,20-21H,1-3,8-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNZRSVPEFLJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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